Omipalisib

Catalog No.
S548408
CAS No.
1086062-66-9
M.F
C25H17F2N5O3S
M. Wt
505.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Omipalisib

CAS Number

1086062-66-9

Product Name

Omipalisib

IUPAC Name

2,4-difluoro-N-[2-methoxy-5-(4-pyridazin-4-ylquinolin-6-yl)pyridin-3-yl]benzenesulfonamide

Molecular Formula

C25H17F2N5O3S

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C25H17F2N5O3S/c1-35-25-23(32-36(33,34)24-5-3-18(26)12-21(24)27)11-17(13-29-25)15-2-4-22-20(10-15)19(7-8-28-22)16-6-9-30-31-14-16/h2-14,32H,1H3

InChI Key

CGBJSGAELGCMKE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

2,4-difluoro-N-(2-(methyloxy)-5-(4-(4-pyridazinyl)-6-quinolinyl)-3-pyridinyl)benzenesulfonamide, GSK 212, GSK 2126458, GSK-212, GSK-2126458, GSK212, GSK2126458, omipalisib

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F

Description

The exact mass of the compound Omipalisib is 505.10202 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Omipalisib in Cancer Research

Omipalisib is a small molecule inhibitor that targets a protein called phosphatidylinositol 3-kinase (PI3K). PI3K is a key player in a signaling pathway that regulates cell growth, proliferation, and survival. Mutations or overactivation of this pathway are implicated in various cancers []. Due to its role in cancer development, Omipalisib is being investigated as a potential treatment for different types of cancer.

  • Blocking Cancer Cell Growth and Survival

    Omipalisib works by inhibiting PI3K, thereby blocking the signals that promote cancer cell growth and division. Studies have shown that Omipalisib can suppress the growth of cancer cells in laboratory experiments and induce cell death [].

  • Combination Therapy

    Research suggests that Omipalisib might be more effective when combined with other cancer therapies. For instance, studies have explored combining Omipalisib with drugs targeting other proteins in the PI3K pathway or with chemotherapy [].

Omipalisib Beyond Cancer

While the primary focus of Omipalisib research lies in oncology, there's ongoing investigation into its potential applications for other diseases:

  • Idiopathic Pulmonary Fibrosis (IPF): IPF is a chronic lung disease characterized by scarring of lung tissue. Early research suggests Omipalisib might help by targeting specific pathways involved in fibrosis development []. However, more studies are needed to confirm its efficacy and safety in IPF patients.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Exact Mass

505.10202

Appearance

light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1X8F5A3NA0

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pharmacology

Omipalisib is a small-molecule pyridylsulfonamide inhibitor of phosphatidylinositol 3-kinase (PI3K) with potential antineoplastic activity. Omipalisib binds to and inhibits PI3K in the PI3K/mTOR signaling pathway, which may trigger the translocation of cytosolic Bax to the mitochondrial outer membrane, increasing mitochondrial membrane permeability and inducing apoptotic cell death. Bax is a member of the proapoptotic Bcl2 family of proteins. PI3K, often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
MTOR [HSA:2475] [KO:K07203]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

1086062-66-9

Wikipedia

Omipalisib

Dates

Modify: 2023-08-15

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